1,1'-Sulfonylbis[3-isothiocyanato-4-(4-methylphenoxy)benzene]
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Overview
Description
1,1’-Sulfonylbis[3-isothiocyanato-4-(4-methylphenoxy)benzene] is a complex organic compound with the molecular formula C28H20N2O4S3 and a molecular weight of 544.676 . It is known for its unique structure, which includes isothiocyanate groups and a sulfonyl linkage, making it a valuable compound in various chemical and industrial applications.
Preparation Methods
The synthesis of 1,1’-Sulfonylbis[3-isothiocyanato-4-(4-methylphenoxy)benzene] typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenol with sulfonyl chloride to form an intermediate, which is then reacted with isothiocyanate derivatives to yield the final product . The reaction conditions often include the use of solvents like dimethylbenzene and protection under nitrogen atmosphere to ensure high yields and purity .
Chemical Reactions Analysis
1,1’-Sulfonylbis[3-isothiocyanato-4-(4-methylphenoxy)benzene] undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate groups can participate in nucleophilic substitution reactions with amines to form thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Scientific Research Applications
1,1’-Sulfonylbis[3-isothiocyanato-4-(4-methylphenoxy)benzene] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-Sulfonylbis[3-isothiocyanato-4-(4-methylphenoxy)benzene] involves its isothiocyanate groups, which can react with nucleophiles such as amines and thiols. This reactivity allows the compound to modify proteins and other biomolecules, potentially inhibiting enzyme activity or altering protein function . The sulfonyl linkage provides stability and enhances the compound’s ability to interact with various molecular targets.
Comparison with Similar Compounds
1,1’-Sulfonylbis[3-isothiocyanato-4-(4-methylphenoxy)benzene] can be compared with other isothiocyanate-containing compounds:
Phenyl Isothiocyanate: A simpler compound with similar reactivity but lacks the sulfonyl linkage, making it less stable.
4-Methylphenyl Isothiocyanate: Similar in structure but without the sulfonyl group, leading to different reactivity and applications.
Sulfonylbis[4-isothiocyanatophenyl]methane: Another sulfonyl-linked isothiocyanate compound with different substituents, offering unique properties and applications.
Properties
CAS No. |
40939-83-1 |
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Molecular Formula |
C28H20N2O4S3 |
Molecular Weight |
544.7 g/mol |
IUPAC Name |
2-isothiocyanato-4-[3-isothiocyanato-4-(4-methylphenoxy)phenyl]sulfonyl-1-(4-methylphenoxy)benzene |
InChI |
InChI=1S/C28H20N2O4S3/c1-19-3-7-21(8-4-19)33-27-13-11-23(15-25(27)29-17-35)37(31,32)24-12-14-28(26(16-24)30-18-36)34-22-9-5-20(2)6-10-22/h3-16H,1-2H3 |
InChI Key |
LRSAGRIYVFVNIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)OC4=CC=C(C=C4)C)N=C=S)N=C=S |
Origin of Product |
United States |
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